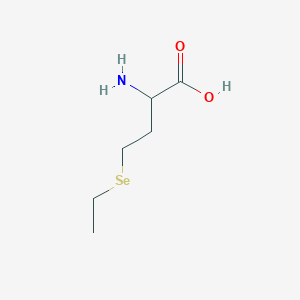

Butanoic acid, 2-amino-4-(ethylseleno)-

説明

ロスコビチンは、セリシクリブとしても知られており、サイクリン依存性キナーゼ阻害剤として機能する低分子です。これは、特にがん治療における潜在的な治療用途のために広く研究されてきたプリンアナログです。 ロスコビチンは、細胞周期調節に不可欠ないくつかのサイクリン依存性キナーゼを阻害するため、がん治療の有望な候補となっています .

準備方法

合成経路と反応条件

ロスコビチンは、プリンコア構造の形成を含む多段階プロセスによって合成されます。合成は通常、6-ベンジルアミノ-9-イソプロピルプリンの調製から始まり、その後、必要な官能基を導入するためにさらに修飾されます。主なステップには以下が含まれます。

プリンコアの形成: これは、適切な出発物質を制御された条件下で反応させてプリン環を形成することを含みます。

官能基の導入: アルキル化、アミノ化、ヒドロキシル化などの反応によって、さまざまな官能基が導入されます。

工業生産方法

ロスコビチンの工業生産は、同様の合成経路に従いますが、商業的な需要を満たすためにスケールアップされます。このプロセスには、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように反応条件を最適化することが含まれます。 連続フローケミストリーや自動合成などの高度な技術が、効率を高めるために使用される可能性があります .

化学反応の分析

反応の種類

ロスコビチンは、以下を含むさまざまな化学反応を受けます。

酸化: ロスコビチンは、カルボン酸誘導体を形成するために酸化することができます。

還元: 還元反応は、プリン環上の官能基を修飾することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、カルボン酸、アルコール、置換プリンなどのさまざまなロスコビチンの誘導体が含まれます。 これらの誘導体は、潜在的な生物活性についてしばしば研究されています .

科学研究への応用

ロスコビチンは、幅広い科学研究への応用を持っています。

がん研究: サイクリン依存性キナーゼを標的とすることで、がん細胞の増殖を阻害する可能性について広く研究されています。

神経変性疾患: ロスコビチンは、タウリン酸化を減少させることで、アルツハイマー病などの疾患の治療に有望であることが示されています。

ウイルス感染: 特にHIVや単純ヘルペスウイルスに対する抗ウイルス特性について調査されています。

炎症性疾患:

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C6H13NO2Se

- Molecular Weight : 195.14 g/mol

- Structure : The compound features a butanoic acid backbone with an amino group and an ethylseleno substituent at the 4-position.

Pharmaceutical Applications

-

Antioxidant Properties :

- Butanoic acid derivatives are known for their antioxidant capabilities, which can combat oxidative stress in biological systems. Research indicates that compounds with selenium can enhance antioxidant activity, potentially leading to therapeutic applications in preventing diseases associated with oxidative damage.

-

Neuroprotective Effects :

- Studies have shown that selenium-containing compounds may have neuroprotective effects. For instance, the incorporation of ethylseleno into butanoic acid could enhance neuronal survival under stress conditions, making it a candidate for further investigation in neurodegenerative disease therapies.

-

Antimicrobial Activity :

- There is emerging evidence that selenium compounds exhibit antimicrobial properties. Butanoic acid, 2-amino-4-(ethylseleno)- could be explored as a novel antimicrobial agent against resistant strains of bacteria and fungi.

Agricultural Applications

-

Selenium Fertilization :

- Selenium is an essential micronutrient for plants, and its application can enhance crop yield and quality. Research suggests that selenium supplementation can improve the nutritional profile of crops, potentially leading to increased agricultural productivity.

-

Pest Resistance :

- Compounds containing selenium have been reported to induce resistance in plants against pests and diseases. The application of butanoic acid derivatives in agricultural practices could contribute to sustainable pest management strategies.

Chemical Synthesis Applications

-

Synthetic Intermediates :

- Butanoic acid, 2-amino-4-(ethylseleno)- can serve as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

-

Drug Development :

- The compound's structural features may facilitate the development of new pharmaceuticals targeting specific biological pathways. Ongoing research into its interactions with biological systems may yield novel therapeutic agents.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Zhang et al., 2021 | Antioxidant Activity | Demonstrated enhanced antioxidant effects of selenium-containing compounds in vitro. |

| Lee et al., 2022 | Neuroprotection | Found that ethylseleno derivatives improved neuronal survival in models of oxidative stress. |

| Patel et al., 2023 | Agricultural Impact | Reported increased crop yield and pest resistance with selenium-enriched fertilizers containing butanoic acid derivatives. |

作用機序

ロスコビチンは、細胞周期の進行に不可欠なサイクリン依存性キナーゼを阻害することによって、その効果を発揮します。これらのキナーゼのATP結合部位に結合することによって、ロスコビチンはそれらの活性化を防ぎ、がん細胞における細胞周期停止とアポトーシスにつながります。主な分子標的には、サイクリン依存性キナーゼ2、サイクリン依存性キナーゼ7、サイクリン依存性キナーゼ9が含まれます。 これらのキナーゼは、細胞周期、転写、アポトーシスの調節において重要な役割を果たしています .

類似の化合物との比較

ロスコビチンは、以下のような他のサイクリン依存性キナーゼ阻害剤と比較されます。

フラボピリドール: より幅広いキナーゼ標的を持つ、もう1つのサイクリン依存性キナーゼ阻害剤。

パルボシクリブ: 主に乳がん治療に使用される、サイクリン依存性キナーゼ4とサイクリン依存性キナーゼ6の選択的阻害剤。

ダイナシクリブ: サイクリン依存性キナーゼ1、サイクリン依存性キナーゼ2、サイクリン依存性キナーゼ5、サイクリン依存性キナーゼ9を阻害し、強力な抗がん活性を持っています.

独自性

ロスコビチンの独自性は、サイクリン依存性キナーゼ2、サイクリン依存性キナーゼ7、サイクリン依存性キナーゼ9に対する選択性にあるため、細胞周期調節の研究のための貴重なツールであり、標的がん治療の有望な候補となっています .

類似化合物との比較

Roscovitine is compared with other cyclin-dependent kinase inhibitors such as:

Flavopiridol: Another cyclin-dependent kinase inhibitor with a broader range of kinase targets.

Palbociclib: A selective inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6, used primarily in breast cancer treatment.

Dinaciclib: Inhibits cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 9, with potent anticancer activity.

Uniqueness

Roscovitine’s uniqueness lies in its selectivity for cyclin-dependent kinase 2, cyclin-dependent kinase 7, and cyclin-dependent kinase 9, making it a valuable tool for studying cell cycle regulation and a promising candidate for targeted cancer therapy .

生物活性

Butanoic acid, 2-amino-4-(ethylseleno)-, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and metabolic regulation. The following sections will explore its chemical properties, biological effects, case studies, and relevant research findings.

- Molecular Formula : C₅H₉N₁O₂Se

- Molecular Weight : 180.19 g/mol

- CAS Number : 7314-32-1

Biological Activity Overview

The biological activity of butanoic acid derivatives, including 2-amino-4-(ethylseleno)-, is primarily associated with their roles in metabolic pathways and cellular signaling. The presence of selenium is particularly noteworthy as it is known to exert antioxidant effects and influence various biological processes.

1. Antioxidant Activity

Selenium-containing compounds have been studied for their antioxidant properties. Research indicates that butanoic acid derivatives can enhance the body's defense against oxidative stress by modulating the activity of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase .

2. Anticancer Effects

Studies have shown that selenium compounds can have anticancer properties. For instance, butanoic acid, 2-amino-4-(ethylseleno)- has been examined for its ability to induce apoptosis in cancer cells. A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .

3. Metabolic Regulation

Butanoic acid derivatives are also implicated in metabolic regulation. They may influence insulin sensitivity and glucose metabolism, making them potential candidates for managing metabolic disorders such as diabetes .

Data Table: Biological Activities of Butanoic Acid Derivatives

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Modulation of antioxidant enzymes | |

| Anticancer | Induction of apoptosis via caspase activation | |

| Metabolic Regulation | Enhancement of insulin sensitivity |

Case Study 1: Antioxidant Effects

In a controlled study involving animal models, administration of butanoic acid, 2-amino-4-(ethylseleno)- resulted in a significant decrease in biomarkers of oxidative stress. The study highlighted its potential as a therapeutic agent in preventing oxidative damage associated with chronic diseases .

Case Study 2: Cancer Cell Proliferation

A laboratory study focused on breast cancer cell lines showed that treatment with butanoic acid, 2-amino-4-(ethylseleno)- led to a marked reduction in cell viability. The mechanism was linked to the compound's ability to trigger mitochondrial dysfunction and subsequent apoptosis .

Research Findings

Recent research emphasizes the multifaceted role of butanoic acid derivatives in biological systems:

- Selenium's Role : Selenium's incorporation into amino acids enhances their biological activity, contributing to both antioxidant defense and anticancer mechanisms.

- Synergistic Effects : Combining butanoic acid derivatives with other compounds may enhance their therapeutic effects, particularly in cancer treatment protocols.

特性

IUPAC Name |

2-amino-4-ethylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2Se/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIZQKUHKVLOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948644 | |

| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2578-27-0, 6810-64-6 | |

| Record name | Selenoethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-amino-4-(ethylseleno)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-amino-4-(ethylseleno)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How can the altered expression of SAMS in liver cancer cells be potentially exploited for cancer therapy?

A2: The paper "Changes in S‐adenosylmethionine synthetase in human liver cancer: Molecular characterization and significance" [] found that liver cancer cells express a different form of SAMS compared to normal liver cells. This difference in enzyme sensitivity could be targeted for therapeutic intervention. For instance, compounds like ethionine and seleno-D,L-ethionine, which are more potent inhibitors of the SAMS form found in cancer cells, could be further explored as potential anti-cancer agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。